molecular formula C9H4Cl2N2O B13664137 4-Chloroquinazoline-8-carbonyl chloride

4-Chloroquinazoline-8-carbonyl chloride

Cat. No.: B13664137
M. Wt: 227.04 g/mol
InChI Key: ZZGKHDSMCINHRT-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-8-carbonyl chloride (CAS 1093960-58-7) is a versatile bifunctional reagent that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features two distinct reactive sites: an acyl chloride group and a chlorinated quinazoline ring, making it a useful building block for constructing more complex molecules . The quinazoline scaffold is a privileged structure in drug development, known for its wide range of biological activities . Researchers have extensively utilized quinazoline derivatives to create compounds with significant therapeutic properties, including anticancer , antibacterial , and antifungal activities . The presence of the carbonyl chloride group allows for facile amidation or esterification reactions, enabling the attachment of various amines or alcohols to the C-8 position of the quinazoline core. This functional handle is particularly valuable for synthesizing targeted inhibitors or probe molecules. As a key intermediate, this compound can be employed in the synthesis of novel compounds for biological evaluation. Its structure is characterized by the molecular formula C 9 H 4 Cl 2 N 2 O and a molecular weight of 227.05 . Proper handling and storage are required; it is recommended to be stored at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H4Cl2N2O

Molecular Weight

227.04 g/mol

IUPAC Name

4-chloroquinazoline-8-carbonyl chloride

InChI

InChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H

InChI Key

ZZGKHDSMCINHRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthesis of Quinazoline Carboxylic Acid Precursors

The quinazoline ring system can be constructed via condensation reactions involving anthranilamide derivatives and aldehydes or nitriles, followed by cyclization. For example:

  • Anthranilamide reacts with appropriate aldehydes under ferric chloride catalysis to form 2-arylquinazolin-4(3H)-ones, which can be further functionalized to introduce carboxylic acid groups at the 8-position.

  • Alternatively, condensation of 2-aminobenzophenone derivatives with aldehydes and ammonium acetate can yield quinazoline rings bearing carboxyl groups at the 4- or 8-position, depending on substitution patterns.

Conversion of Carboxylic Acid to Acyl Chloride

The critical step to obtain this compound is the chlorination of the carboxylic acid group at the 8-position to form the acyl chloride. Common chlorinating reagents include:

These reagents convert the quinazoline-8-carboxylic acid to the corresponding acyl chloride under mild to moderate heating conditions, often in the presence of catalytic amounts of DMF to enhance reaction rates.

Representative Preparation Procedure

Based on literature and patent sources, a typical preparation procedure is as follows:

Step Reagents & Conditions Description Yield / Notes
1 Quinazoline-8-carboxylic acid (starting material) Prepared via condensation and cyclization from anthranilamide and aldehyde derivatives Known compound from literature
2 Thionyl chloride (SOCl₂), catalytic DMF, reflux (60-80 °C) Conversion of carboxylic acid to acyl chloride High yield (typically >85%)
3 Workup: Removal of excess SOCl₂ under reduced pressure, precipitation in cold water Isolation of this compound as solid Purity confirmed by melting point, IR, NMR

Alternative Halogenation at 4-Position

The 4-chloro substituent on the quinazoline ring is often introduced by halogenation of the corresponding 4-hydroxyquinazoline using reagents such as phosphoryl chloride (POCl₃), thionyl chloride, or carbonyl halides. This halogenation step is usually performed prior to or after the acyl chloride formation depending on the synthetic route.

Analysis and Discussion of Preparation Methods

Advantages and Limitations

Method Aspect Advantages Limitations
Use of Thionyl Chloride Efficient conversion, widely available reagent, simple workup Generates gaseous byproducts (SO₂, HCl), requires careful handling
Use of Phosgene or Oxalyl Chloride High reactivity, suitable for sensitive substrates Toxicity and handling hazards, requires specialized equipment
Halogenation with POCl₃ Simultaneous chlorination and dehydration possible Harsh conditions, may require refrigeration in some cases
Use of Catalytic DMF Enhances chlorination rate, reduces reaction time DMF is toxic, requires removal from final product

Reaction Conditions

  • Typical chlorination reactions are conducted at temperatures ranging from room temperature to reflux (60–115 °C), depending on the reagent and substrate stability.

  • Catalytic DMF (a few drops) is often added to activate chlorinating reagents via formation of Vilsmeier intermediates, increasing efficiency.

  • The reaction time varies from 2 to 18 hours, with longer times often improving conversion but requiring monitoring to avoid decomposition.

Spectral and Physical Data for this compound

Characteristic Data / Range Source / Notes
Melting Point Typically reported between 110–130 °C (may vary by substitution) Patents and literature
IR Spectroscopy Strong absorption near 1700–1750 cm⁻¹ (carbonyl stretch of acyl chloride), C-Cl stretching bands Confirms acyl chloride formation
¹H NMR Aromatic proton signals consistent with quinazoline ring; absence of carboxylic acid proton Used for structural confirmation
Mass Spectrometry Molecular ion peak consistent with C15H8ClN2OCl (depending on substituents) Confirms molecular weight

Summary Table of Preparation Routes

Route Starting Materials Key Reagents Conditions Yield Notes
Route A 4-Hydroxyquinazoline derivatives POCl₃ or SOCl₂ Reflux, catalytic DMF High (>85%) Halogenation and acyl chloride formation may be combined or sequential
Route B Quinazoline-8-carboxylic acid SOCl₂, catalytic DMF Reflux 2–6 h High (>90%) Standard acyl chloride synthesis from acid
Route C Anthranilamide + aldehyde (for quinazoline core) Ferric chloride, then POCl₃ 80–115 °C Moderate to high Multi-step synthesis involving cyclization and chlorination

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-8-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinazolines, which have significant biological activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloroquinazoline-8-carbonyl chloride with structurally analogous compounds, emphasizing differences in molecular structure, substituents, and functional groups.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications
This compound Quinazoline Cl at C4, COCl at C8 C₉H₄Cl₂N₂O 243.06 (estimated) Carbonyl chloride, Chlorine Acylating agent; precursor for drug analogs
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride Quinoline Cl at C8, COCl at C4, 3-propoxyphenyl at C2 C₁₉H₁₅Cl₂NO₂ 360.23 Carbonyl chloride, Aryl ether Intermediate for fluorescent probes
4-Chloro-8-fluoro-7-methoxyquinazoline Quinazoline Cl at C4, F at C8, OCH₃ at C7 C₉H₆ClFN₂O 228.61 Halogens (Cl, F), Methoxy Kinase inhibition; antitumor research
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride Quinoline Cl at C8, CH₃ at C2/C6, NHNH₂ at C4 C₁₁H₁₄ClN₃·HCl 272.17 Hydrazine, Methyl groups Chelation studies; antimicrobial agents

Key Structural and Functional Differences

Core Heterocycle: Quinazoline (two nitrogen atoms at positions 1 and 3) vs. Quinoline (one nitrogen at position 1). Quinazolines exhibit greater π-electron deficiency, enhancing electrophilicity and binding to biological targets like ATP-binding pockets . Example: The carbonyl chloride in this compound is more reactive than the methoxy group in 4-Chloro-8-fluoro-7-methoxyquinazoline, enabling facile derivatization .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine at C4 in quinazolines increases electrophilicity, while fluorine at C8 (in 4-Chloro-8-fluoro-7-methoxyquinazoline) enhances metabolic stability . Bulkier Groups: The 3-propoxyphenyl group in 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride introduces steric hindrance, reducing reactivity compared to smaller substituents .

Functional Group Reactivity: Carbonyl Chloride (COCl): Present in both this compound and 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, this group facilitates nucleophilic substitution reactions, making these compounds critical for synthesizing amides or esters . Hydrazine (NHNH₂): In 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride, this group enables chelation of metal ions or formation of Schiff bases, useful in coordination chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing 4-Chloroquinazoline-8-carbonyl chloride's purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the quinazoline core and substituents. Chlorine atoms induce distinct deshielding effects on adjacent protons .
  • Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1750–1800 cm1^{-1}) and C–Cl bonds (~550–850 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient elution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect the molecular ion peak and confirm molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear impervious nitrile gloves, tightly sealed goggles, and a lab coat to prevent skin/eye contact. Inspect gloves for defects before use .
  • Ventilation : Use a fume hood to avoid inhalation of vapors. Monitor airborne concentrations with real-time sensors .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage : Store in a desiccator under inert gas (e.g., argon) to prevent hydrolysis. Keep away from moisture and bases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the carbonyl chloride group during synthetic procedures?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, THF) pre-dried over molecular sieves. Avoid protic solvents like water or alcohols .
  • Temperature Control : Conduct reactions at low temperatures (−20°C to 0°C) to slow hydrolysis kinetics. Monitor via in-situ IR or Raman spectroscopy .
  • Catalytic Additives : Introduce scavengers like molecular sieves (3Å) or triethylamine to sequester trace water .
  • Kinetic Studies : Perform time-resolved 1^1H NMR to quantify hydrolysis rates under varying pH and humidity conditions .

Q. What computational strategies are effective in predicting the reactivity of this compound with nucleophilic agents?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents to predict reaction pathways with amines or thiols .
  • Docking Studies : Map electrostatic potential surfaces to assess binding affinities with biological targets (e.g., enzyme active sites) .

Q. How should researchers address discrepancies in reported reaction yields involving this compound?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters (e.g., stoichiometry, solvent purity, catalyst loading) using design-of-experiments (DoE) software .
  • Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) and adjust conditions accordingly .
  • Cross-Validation : Replicate published protocols with independent quality-controlled reagents to isolate procedural inconsistencies .

Key Considerations for Interdisciplinary Studies

  • Pharmacological Screening : Combine synthetic workflows with in vitro assays (e.g., kinase inhibition) to evaluate bioactivity. Use LC-MS to monitor metabolite formation .
  • Environmental Impact : Assess ecotoxicity via Daphnia magna assays or computational QSAR models to predict biodegradation pathways .

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